2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a benzyl-substituted carboxamide group and a 3-hydroxyphenyl substituent at the 1-position of the pyrroloquinoxaline core. The 3-hydroxyphenyl group may enhance hydrogen-bonding interactions and solubility compared to non-polar substituents, while the benzyl carboxamide moiety could influence lipophilicity and receptor binding .
Properties
Molecular Formula |
C24H19N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c25-22-20(24(31)26-14-15-7-2-1-3-8-15)21-23(28-19-12-5-4-11-18(19)27-21)29(22)16-9-6-10-17(30)13-16/h1-13,30H,14,25H2,(H,26,31) |
InChI Key |
YJNZHZISXFUDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Formation of Quinoxaline Core :
React 3-methoxyacetophenone with o-phenylenediamine in acetic acid under reflux (120°C, 12 h) to yield 1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline. -
Nitration and Reduction :
Introduce the amino group at position 2 via nitration (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂/Pd-C, 60 psi). -
Carboxamide Formation :
Convert the carboxylic acid to an acid chloride (SOCl₂, reflux), then react with benzylamine in dichloromethane (0°C to RT, 6 h). -
Deprotection :
Demethylate the methoxy group using BBr₃ in CH₂Cl₂ (-78°C to RT, 4 h) to obtain the 3-hydroxyphenyl substituent.
Yield : 32–45% (over four steps).
InCl₃-Catalyzed One-Pot Synthesis
Adapting methods from recent literature, a one-pot approach using InCl₃ catalysis enables efficient construction of the pyrroloquinoxaline core with simultaneous functionalization.
Optimized Conditions:
-
Reactants : 1-(2-Aminophenyl)pyrrole and 3-hydroxybenzaldehyde.
-
Catalyst : InCl₃ (2 mol%) in p-xylene.
-
Temperature : 140°C, 2 h.
-
Key Steps :
Solid-Phase Peptide Synthesis (SPPS) for Carboxamide Installation
For precise control over the carboxamide group, SPPS techniques are employed:
-
Resin Activation :
Use Wang resin pre-loaded with Fmoc-Gly-OH. -
Coupling :
Sequential addition of Fmoc-protected amino acids (benzylamine derivative) using HBTU/DIPEA. -
Cleavage :
Release the compound with TFA/water/triisopropylsilane (95:2.5:2.5).
Purity : >95% (HPLC).
Enzymatic Amidations
Biocatalytic methods offer greener alternatives for carboxamide formation:
-
Enzyme : Lipase B from Candida antarctica (CAL-B).
-
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 32–45 | 90 | Well-established protocol | Multi-step, low overall yield |
| InCl₃ One-Pot | 68 | 88 | Reduced steps, high atom economy | Requires specialized catalyst |
| SPPS | 60 | >95 | High precision for amidation | Cost-intensive resin setup |
| Enzymatic | 78 | 85 | Eco-friendly, mild conditions | Longer reaction time |
Protection-Deprotection Strategies for 3-Hydroxyphenyl Group
The phenolic -OH group necessitates protection during synthesis:
-
Protection :
-
Deprotection :
Optimal Choice : TMS protection minimizes side reactions during amidation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The benzyl group can be substituted under specific conditions.
Common Reagents: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination reactions.
Major Products: These depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation.
2. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of 2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. It has been demonstrated to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of bacterial strains. Its efficacy against drug-resistant bacteria makes it a candidate for further development as an antimicrobial agent.
Biochemical Applications
1. Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain.
2. Molecular Probes
Due to its unique chemical structure, 2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be utilized as a molecular probe in biochemical assays to study protein interactions and cellular processes.
Materials Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is particularly advantageous in these applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Antimicrobial Efficacy | Effective against multi-drug resistant Staphylococcus aureus strains with minimal inhibitory concentrations (MICs) established. |
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The 3-hydroxyphenyl group in the target compound likely improves aqueous solubility compared to methyl () or methoxy () analogs. However, methoxyethyl () or ethoxy () substituents may further enhance solubility via ether linkages.
- Hydrogen Bonding: The hydroxyl group in the target compound and its dihydroxy analog () may facilitate stronger receptor interactions than non-polar groups.
- Lipophilicity : The benzyl carboxamide in the target compound increases lipophilicity compared to phenyl () or methoxyethyl () carboxamide derivatives.
Biological Activity
2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinoxaline derivatives, which are known for various biological activities. Its structure features a pyrrolo[2,3-b]quinoxaline backbone with an amino group and a hydroxyl-substituted phenyl ring, contributing to its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer activity. For instance, the compound was evaluated against multiple cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa (Cervical) | 0.126 | Excellent |
| SMMC-7721 (Liver) | 0.071 | Excellent |
| K562 (Leukemia) | 0.164 | Excellent |
| MCF-7 (Breast) | 22.11 ± 13.3 | Moderate |
The structure-activity relationship (SAR) studies indicate that electron-donating groups enhance activity, while electron-withdrawing groups diminish it. The presence of specific substituents on the aromatic rings significantly influences the potency against various cancer types .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits notable antimicrobial effects. Studies have shown that it selectively targets Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The compound demonstrated effective inhibition against bacterial biofilms, which are often resistant to conventional antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound has been identified as an inhibitor of SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds similar to 2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been shown to induce cell cycle arrest in cancer cells, preventing them from proliferating .
Case Studies
Several case studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:
- Melanoma Treatment : A study involving a derivative demonstrated a 55.75% growth inhibition in melanoma cells (MALME-M), suggesting potential for development as a therapeutic agent .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce side effects by targeting multiple pathways involved in cancer progression .
Q & A
Q. Methodological Framework
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Kinase Inhibition : Fluorescence-based assays targeting EGFR or FGFR to study inhibitory potency .
- Anti-inflammatory Activity : ELISA to measure TNF-α/IL-6 suppression in macrophage models .
How is structural integrity validated post-synthesis?
Q. Analytical Techniques
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 455.18) .
- X-ray Crystallography : Resolves π-π stacking interactions in the quinoxaline core .
How can contradictory data on synthesis yields be resolved?
Data Contradiction Analysis
Discrepancies in yields (e.g., 40–75% vs. 60–90% ) arise from:
- Reagent Purity : Impurities in starting materials reduce efficiency.
- Temperature Control : Microwave-assisted methods improve consistency .
- Catalyst Loading : Optimal Pd/Cu ratios (1–5 mol%) balance cost and activity .
What structural features drive its biological activity?
Q. Structure-Activity Relationship (SAR)
- 3-Hydroxyphenyl Group : Enhances hydrogen bonding with kinase ATP pockets (e.g., FGFR1) .
- Benzyl Substituent : Hydrophobic interactions improve membrane permeability .
- Amino Group : Critical for forming salt bridges with Asp831 in EGFR .
How is target specificity assessed for this compound?
Q. Advanced Target Identification
- Computational Docking : AutoDock Vina predicts binding affinity to kinases (e.g., ΔG = -9.2 kcal/mol for FGFR3) .
- Pull-Down Assays : Biotinylated derivatives isolate interacting proteins from cell lysates .
- CRISPR Knockouts : FGFR1/2 KO cell lines validate target dependency .
What computational tools optimize its synthesis pathways?
Q. Methodological Integration
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .
- Machine Learning : Predict optimal solvent/catalyst combinations using historical reaction data .
How are reaction failures troubleshooted in scale-up?
Q. Troubleshooting Framework
- Low Yield : Increase catalyst loading or switch to polar aprotic solvents (DMF > THF) .
- Byproduct Formation : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates .
- Purification Issues : Use gradient HPLC (C18 column, 10–90% MeCN/H₂O) for challenging separations .
What derivatives are prioritized for therapeutic development?
Q. Advanced Derivative Design
- Fluorinated Analogues : Improve metabolic stability (e.g., 3-CF₃ substitution) .
- Ester Prodrugs : Enhance oral bioavailability (e.g., ethyl → tert-butyl esters) .
- Bifunctional Hybrids : Conjugate with known kinase inhibitors (e.g., imatinib) for synergistic effects .
Tables
Table 1: Key Synthetic Routes and Yields
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Conventional Condensation | p-TSA | 40–60 | |
| Microwave-Assisted | Pd(OAc)₂ | 75–90 | |
| Solvent-Free Cyclization | CuI | 65–80 |
Table 2: Biological Activity Profile
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MTT (HeLa) | Cytotoxicity | 2.1 | |
| FGFR1 Inhibition | Kinase | 0.8 | |
| TNF-α Suppression | Macrophages | 5.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
